3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene
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Overview
Description
3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2,5,9,11-pentaene is a complex organic compound characterized by its unique structure, which includes sulfur, chlorine, and nitrogen atoms
Preparation Methods
The synthesis of 3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of benzyl mercaptan with a chlorinated precursor under controlled conditions to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-chlorine bonds.
Scientific Research Applications
3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene include:
9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene: Shares a similar core structure but differs in the number and position of nitrogen atoms.
4,5-dibromo-10,11-dithia-6,7,8,9-tetrazatricyclo[7.3.0.0³,?]dodeca-1(12),2,4,5,7,9-hexaene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
135489-03-1 |
---|---|
Molecular Formula |
C13H7ClN4S3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene |
InChI |
InChI=1S/C13H7ClN4S3/c14-11-10-9(15-18-16-11)8-12(20-10)17-21-13(8)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
PQRSYBLFCMCWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C4=C(C(=NN=N4)Cl)SC3=NS2 |
Origin of Product |
United States |
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